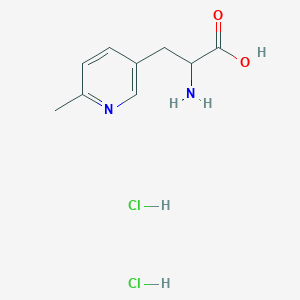![molecular formula C10H9ClN4 B12305759 4-chloro-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B12305759.png)
4-chloro-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with various substituents such as chlorine, ethyl, and methyl groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile with ethyl chloroformate and subsequent chlorination. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states and products.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Catalysts: Such as acids or bases to facilitate condensation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyridine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .
Scientific Research Applications
4-chloro-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolopyridine derivatives such as:
- 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
- 1H-pyrazolo[3,4-b]pyridines with different substituents
Uniqueness
The uniqueness of 4-chloro-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile lies in its specific substituents, which impart distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H9ClN4 |
|---|---|
Molecular Weight |
220.66 g/mol |
IUPAC Name |
4-chloro-1-ethyl-6-methylpyrazolo[3,4-b]pyridine-5-carbonitrile |
InChI |
InChI=1S/C10H9ClN4/c1-3-15-10-8(5-13-15)9(11)7(4-12)6(2)14-10/h5H,3H2,1-2H3 |
InChI Key |
WTMWZUNZSYJNAC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=NC(=C(C(=C2C=N1)Cl)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-(2R,5S)-5-[(morpholin-4-yl)methyl]oxolane-2-carboxylic acid hydrochloride, cis](/img/structure/B12305680.png)

![(2S)-3-Methyl-2-{2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}butanoic acid](/img/structure/B12305695.png)


![3-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-N-[3-(4-phenoxyphenyl)-1-[1-(prop-2-enoyl)piperidin-3-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanamide](/img/structure/B12305700.png)


![(2,3,4,5,6-Pentafluorophenyl) 2-[[2-[3-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoate](/img/structure/B12305717.png)



![N-[2-[2-iodo-3-[1-[(2,4,6-trimethylbenzoyl)amino]propan-2-yloxy]phenoxy]propyl]-2,4,6-trimethylbenzamide](/img/structure/B12305776.png)
![Potassium 2,4-dichloro-5-[(4-ethoxyphenyl)sulfamoyl]benzoate](/img/structure/B12305782.png)
